molecular formula C22H24FN5O3 B12248205 7-Fluoro-2-methyl-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

7-Fluoro-2-methyl-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B12248205
M. Wt: 425.5 g/mol
InChI Key: CWKHUBCDMBJGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2-methyl-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro and methyl groups: These groups can be introduced via electrophilic substitution reactions.

    Attachment of the piperidinyl and pyrimidinyl moieties: This step involves the use of coupling reactions, such as amide bond formation, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinazolinone core.

Scientific Research Applications

7-Fluoro-2-methyl-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core and may have similar biological activities.

    Fluoroquinolones: These compounds contain a fluorine atom and are known for their antibacterial properties.

    Piperidinyl and pyrimidinyl derivatives: These compounds contain piperidinyl and pyrimidinyl moieties and may have similar pharmacological properties.

Uniqueness

7-Fluoro-2-methyl-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C22H24FN5O3

Molecular Weight

425.5 g/mol

IUPAC Name

7-fluoro-2-methyl-3-[[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C22H24FN5O3/c1-14-9-20(29)27(13-24-14)12-21(30)26-7-5-16(6-8-26)11-28-15(2)25-19-10-17(23)3-4-18(19)22(28)31/h3-4,9-10,13,16H,5-8,11-12H2,1-2H3

InChI Key

CWKHUBCDMBJGFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.